2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone
Description
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a chlorophenyl group, and a pyridazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-21-8-6-20(7-9-21)22-10-11-23(29)28(26-22)17-24(30)27-14-12-19(13-15-27)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVWOQIFZIBFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone typically involves multiple steps, including the formation of the benzylpiperidine and pyridazinone moieties, followed by their coupling. Common synthetic routes may involve:
Formation of Benzylpiperidine: This can be achieved through the catalytic hydrogenation of 4-benzylpyridine.
Formation of Pyridazinone: This involves the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling the benzylpiperidine and pyridazinone moieties under controlled conditions to form the target compound.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Core Pyridazinone Reactivity
The pyridazinone ring undergoes characteristic reactions, including nucleophilic substitution, cyclization, and functional group transformations.
1.1. Nucleophilic Substitution at C-3
The carbonyl group at C-3 is reactive toward hydrazine derivatives. For example:
-
Reaction with hydrazine hydrate yields hydrazinylpyridazine intermediates, which can cyclize further into fused heterocycles (e.g., oxazolo- or imidazopyridazines) .
-
Phosphorus oxychloride (POCl₃) converts the carbonyl group to a chloro substituent, forming 3-chloropyridazine derivatives (e.g., 2 in Scheme 1) .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reflux in POCl₃ (4 h) | POCl₃ | 3-Chloropyridazine derivative | 86% | |
| Hydrazine hydrate in ethanol | NH₂NH₂·H₂O | Hydrazinylpyridazinone | 58% |
Piperidine Moiety Modifications
The 4-benzylpiperidine group participates in alkylation, acylation, and coupling reactions:
2.1. Alkylation/Acylation
The piperidine nitrogen reacts with electrophiles:
-
Ethyl chloroformate introduces carbamate groups, forming oxazolopyridazines (e.g., 4 in Scheme 1) .
-
Michael addition with α,β-unsaturated ketones generates extended conjugates .
2.2. Suzuki-Miyaura Coupling
The benzyl group enables palladium-catalyzed cross-coupling with aryl boronic acids, yielding biaryl derivatives (e.g., 37 → 39 ) .
Chlorophenyl Group Reactivity
The 4-chlorophenyl substituent undergoes:
3.1. Halogen Exchange
-
Phosphorus pentasulfide (P₄S₁₀) replaces the carbonyl oxygen with sulfur, producing pyridazinethiones (e.g., 3 in Scheme 1) .
3.2. Friedel-Crafts Acylation
-
Succinic anhydride reacts under Friedel-Crafts conditions to form γ-keto acids, which cyclize into dihydropyridazinones .
| Reaction | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃ | γ-Keto acid intermediate | Antitumor agents | |
| P₄S₁₀ substitution | – | Pyridazinethione | Cholinesterase inhibition |
Cyclization and Ring Expansion
The compound participates in domino reactions to form complex heterocycles:
4.1. Domino Hydrohydrazination
-
Zinc chloride (ZnCl₂) catalyzes tandem hydrohydrazination and condensation with phenylhydrazine, yielding 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one .
4.2. Michael Addition-Cyclization
-
1,3-Diphenyl-2-propen-1-one undergoes Michael addition followed by cyclization to produce pyridazinoimidazo oxadiazinones .
Biological Interaction-Driven Reactions
The compound’s pharmacological activity is linked to its reactivity with enzymes:
5.1. Acetylcholinesterase (AChE) Inhibition
-
Dual binding interactions : The pyridazinone ring binds to the peripheral anionic site (PAS), while the piperidine moiety interacts with the catalytic active site (CAS) .
-
Hydrazone formation with substituted benzaldehydes enhances inhibitory potency (IC₅₀ values: 0.8–12.3 µM) .
Comparative Reactivity Table
Key reactions are summarized below:
| Reaction Type | Conditions | Key Product | Biological Relevance |
|---|---|---|---|
| Nucleophilic substitution | POCl₃, reflux | 3-Chloropyridazine | Intermediate for further functionalization |
| Cyclocondensation | Hydrazine hydrate, ethanol | Fused oxazolo/imidazopyridazines | Antiviral/antitumor activity |
| Suzuki coupling | Pd catalyst, aryl boronic acid | Biaryl pyridazinones | Enhanced bioavailability |
| Michael addition | ZnCl₂, acetone | Pyridazinoimidazo oxadiazinones | Multitarget therapeutic agents |
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone exhibits significant biological activities, including:
- Antitumor Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.
- Analgesic Effects : The piperidine moiety is known for its analgesic properties, which may be enhanced by the compound's overall structure.
- Antibacterial Activity : Preliminary studies indicate that derivatives of pyridazinones can exhibit antibacterial effects, making this compound a candidate for further exploration in infectious disease treatment.
Example Synthesis Steps
- Preparation of Piperidine Derivative : Synthesize 4-benzylpiperidine through alkylation reactions.
- Formation of Pyridazinone Core : React chlorophenyl compounds with hydrazine derivatives to form pyridazinone structures.
- Final Coupling Reaction : Combine the piperidine derivative with the pyridazinone under basic conditions to yield the target compound.
Case Study 1: Antitumor Activity
A study demonstrated that similar pyridazinone derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential use of this compound in cancer therapy.
Case Study 2: Analgesic Properties
Research on piperidine derivatives indicated that they could effectively alleviate pain in animal models. The analgesic mechanism was linked to opioid receptor modulation, suggesting that this compound may have similar effects.
Case Study 3: Antimicrobial Efficacy
A series of experiments showed that related pyridazinones inhibited bacterial growth in vitro, particularly against Gram-positive bacteria. This suggests that This compound could be explored as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . This selectivity is crucial for its potential therapeutic effects, as it can modulate neurotransmitter levels in the brain. The compound may also function as a monoamine oxidase inhibitor, further influencing neurotransmitter dynamics.
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone include:
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the pyridazinone and chlorophenyl groups.
2-Benzylpiperidine: Another related compound with structural similarities.
Benzylpiperazine: Contains a benzyl group attached to a piperazine ring, differing in the core structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative notable for its intricate structure, which includes a piperidine moiety and a chlorophenyl group. This unique configuration contributes to its potential therapeutic applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 421.9 g/mol
- CAS Number : 958595-64-7
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Various studies have indicated that pyridazinone derivatives, including this compound, possess anticancer properties. For instance, derivatives have shown effectiveness against several cancer cell lines such as HL-60 (leukemia) and BT-549 (breast cancer) with GI50 values below 2 µM .
- Analgesic Effects : The compound has been reported to exhibit analgesic activity, although it is less potent than standard analgesics like aspirin. This suggests potential for pain management applications .
- Antimicrobial Properties : Similar compounds in the pyridazinone class have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties .
The biological effects of This compound are likely mediated through interactions with specific biological targets:
- Cellular Pathways : Studies indicate that pyridazinones can inhibit inflammatory pathways, such as IL-β production in stimulated HL-60 cells, suggesting a role in anti-inflammatory responses .
- Enzyme Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-Chlorophenyl)-3(2H)-pyridazinone | Chlorophenyl group | Antitumor properties |
| 4-Benzylpiperidine Derivative | Piperidine moiety | Analgesic effects |
| 3(2H)-Pyridazinone | Basic pyridazinone structure | Antibacterial activity |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that a series of pyridazinones exhibited cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents. Notably, compounds were synthesized that showed high activity against resistant cancer cell lines .
- Analgesic Activity Assessment : In comparative studies, the analgesic effects of this compound were evaluated against established drugs like aspirin, revealing moderate efficacy which warrants further investigation for pain management applications .
- Inflammation Studies : Research has shown that certain pyridazinone derivatives can significantly inhibit IL-β production in vitro, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the critical steps in designing a synthetic route for this compound, and how can yield be optimized?
The synthesis of pyridazinone derivatives typically involves cyclization and alkylation steps. For example, Ren et al. (2004) synthesized analogous compounds via cyclization of hydrazine derivatives with diketones, followed by alkylation to introduce the 4-benzylpiperidine moiety . Key parameters for yield optimization include reaction temperature, solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reagents. Advanced optimization may employ Design of Experiments (DoE) to systematically vary factors like catalyst loading and reaction time, as seen in agricultural chemistry studies using randomized block designs .
Q. How can the crystal structure and stereochemistry of this compound be confirmed?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. A study on a structurally related pyridazinone derivative (Akkurt et al.) resolved bond lengths and angles to confirm the planar pyridazinone core and substituent orientations . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) validate molecular identity, particularly for stereochemical assignments of the benzylpiperidine side chain.
Q. What preliminary assays are recommended for evaluating its pharmacological activity?
Initial screening should focus on target-specific assays. For cardiovascular or platelet aggregation activity:
- In vitro platelet aggregation : Use ADP or collagen as agonists in human platelet-rich plasma, measuring inhibition rates (e.g., Eddy Sotelo’s method for pyridazinones) .
- Cardiotonic activity : Employ isolated guinea pig atrial tissue to assess contractility enhancement, as described for imidazopyridazinones .
Advanced Research Questions
Q. How can contradictory results in structure-activity relationships (SAR) be resolved?
Discrepancies in SAR may arise from substituent electronic effects or assay variability. For example, Khaled et al. (2008) found that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance vasorelaxant activity, while bulky substituents reduce bioavailability . To resolve contradictions:
- Perform meta-analysis of published data, controlling for variables like cell lines or agonist concentrations.
- Use molecular docking to predict binding affinities against target proteins (e.g., PDE3A for cardiotonic activity) and validate with mutagenesis studies.
Q. What strategies mitigate metabolic instability in preclinical development?
Pyridazinones are prone to hepatic oxidation. Strategies include:
- Bioisosteric replacement : Replace the labile 2-oxoethyl group with a methylene carbamate, as seen in stabilized PDE inhibitors .
- Prodrug design : Introduce ester moieties at the piperidine nitrogen to enhance solubility and delay first-pass metabolism.
- In vitro microsomal assays : Use human liver microsomes to identify metabolic hotspots and guide structural modifications .
Q. How can computational methods enhance mechanistic studies?
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with β-adrenergic receptors to predict binding stability and residence time.
- QSAR Modeling : Train models using descriptors like polar surface area (PSA) and LogP to prioritize analogs with optimal permeability and target engagement .
- ADMET Prediction : Tools like SwissADME can forecast bioavailability and toxicity, reducing reliance on iterative in vivo testing .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in IC50_{50}50 values across studies?
Variability in IC values may stem from differences in assay protocols (e.g., platelet preparation methods or agonist concentrations). Standardization steps:
- Cross-validate results using multiple agonists (ADP, collagen, thrombin).
- Include positive controls (e.g., aspirin or clopidogrel) to calibrate assay sensitivity .
- Perform Bland-Altman analysis to quantify inter-study variability .
Q. What statistical methods are suitable for analyzing dose-response data?
- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC and maximal efficacy.
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose studies, adjusting for family-wise error rates.
- Bootstrap resampling : Estimate confidence intervals for poorly distributed data .
Methodological Resources
- Structural Data : PubChem CID 59234781 provides crystallographic parameters for analogous pyridazinones .
- Synthetic Protocols : Refer to Wang et al. (2007) for step-by-step alkylation and purification guidelines .
- Assay Validation : Follow the NIH Platelet Biology Guidelines for standardized aggregation protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
